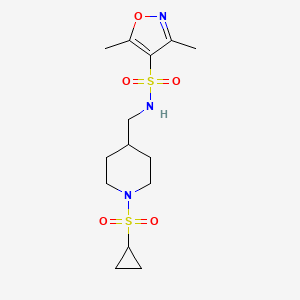

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a cyclopropylsulfonyl group and an isoxazole sulfonamide moiety. The compound’s structure combines a bicyclic sulfonamide (isoxazole) and a sulfonyl-piperidine scaffold, which are pharmacologically significant motifs known for modulating enzyme activity or receptor binding.

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O5S2/c1-10-14(11(2)22-16-10)23(18,19)15-9-12-5-7-17(8-6-12)24(20,21)13-3-4-13/h12-13,15H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFIFNJLEQCQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Motifs

Compound A : N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

- Key Differences : Replaces the isoxazole sulfonamide with a triazolo-pyrazine heterocycle. The cyclopropane sulfonamide is directly attached to a cyclobutyl group rather than a piperidine.

- Significance : The triazolo-pyrazine moiety may enhance binding to kinases or nucleotide-binding proteins, as seen in oncology or antiviral research .

Compound B : (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

- Key Differences: Substitutes piperidine with pyrrolidine and introduces a chiral center.

- Significance : Pyrrolidine derivatives are often explored for improved metabolic stability in CNS-targeting drugs .

Compound C : Goxalapladib (CAS-412950-27-7)

- Key Differences : Features a naphthyridine-acetamide scaffold with trifluoromethyl biphenyl and methoxyethyl-piperidine groups.

- Significance : Designed as a phospholipase A2 inhibitor for atherosclerosis, highlighting the role of piperidine sulfonamides in anti-inflammatory applications .

Functional Analogues with Sulfonamide-Based Pharmacophores

Compound D : 2'-Fluoroortho-fluorofentanyl

- Key Differences : A fentanyl analogue with dual fluorophenyl and piperidine-propionamide groups. Lacks sulfonamide functionality.

- Significance : Demonstrates the piperidine core’s versatility in opioid receptor binding, though structurally distinct from sulfonamide derivatives .

Compound E : 4'-Methyl acetyl fentanyl

- Key Differences : Contains a methylphenethyl-piperidine-acetamide structure without sulfonamide or heterocyclic components.

- Significance : Highlights the role of piperidine in synthetic opioids, contrasting with the target compound’s enzyme-targeting design .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Sulfonamide Role: The dual sulfonamide groups in the target compound may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases, endothelin receptors) compared to non-sulfonamide analogues like fentanyl derivatives .

- Piperidine Flexibility : The piperidine scaffold allows conformational adaptability, critical for binding pocket penetration. This contrasts with rigid naphthyridine cores in compounds like Goxalapladib .

- Heterocyclic Influence : The 3,5-dimethylisoxazole may confer metabolic stability over triazolo-pyrazine derivatives, which are prone to oxidative degradation .

Q & A

Q. What are the key considerations in designing a synthetic route for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?

- Methodological Answer : The synthesis should prioritize modular assembly of the piperidine and isoxazole-sulfonamide moieties. Key steps include:

- Cyclopropylsulfonyl Group Introduction : Use cyclopropane sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) for sulfonylation of the piperidine nitrogen .

- Piperidine-Methylisoxazole Coupling : Employ reductive amination or nucleophilic substitution between 4-(aminomethyl)piperidine derivatives and pre-synthesized 3,5-dimethylisoxazole-4-sulfonyl chloride .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates, ensuring >95% purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify sulfonamide and cyclopropyl group integration. For example, the cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm .

- Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS for molecular ion detection. X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) confirm crystallinity and thermal stability, critical for reproducibility .

- Quantitative Analysis : Reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water mobile phases .

Q. How can researchers optimize the solubility and stability of this sulfonamide derivative for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) followed by aqueous buffers (pH 1–7.4) with surfactants (e.g., Tween-80) or co-solvents (PEG-400). Monitor solubility via dynamic light scattering (DLS) .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. For pH-sensitive sulfonamides, buffer solutions should be adjusted to physiological pH (7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the pharmacophore elements of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the cyclopropyl group (e.g., cyclobutyl or aryl substitutions) and isoxazole methyl groups. Compare activity in target assays (e.g., enzyme inhibition) .

- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins, validated by mutagenesis studies. For example, the sulfonamide group may hydrogen bond with catalytic residues .

- Data Integration : Cross-reference activity data with physicochemical parameters (logP, polar surface area) to identify bioavailability-liability correlations .

Q. What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound, and how should bioavailability challenges be addressed?

- Methodological Answer :

- Model Selection : Use rodents for preliminary PK studies (IV/PO dosing). For CNS targets, employ transgenic Drosophila models to assess blood-brain barrier penetration .

- Bioavailability Enhancement : Formulate as nanocrystals or lipid-based nanoparticles to improve aqueous solubility. Monitor plasma concentrations via LC-MS/MS, focusing on AUC and .

- Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify major metabolites. For example, CYP3A4-mediated oxidation of the piperidine ring may require structural blocking .

Q. What methodologies are recommended to resolve contradictory data regarding the compound's biological activity across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate primary hits in cell-free (e.g., SPR binding) and cell-based (e.g., reporter gene) systems. For instance, discrepancies in IC values may arise from off-target effects in cellular models .

- Counter-Screening : Test against related enzymes/proteins (e.g., other sulfonamide-binding targets) to rule out promiscuity. Use isothermal titration calorimetry (ITC) to confirm binding specificity .

- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Normalize activity data to internal controls (e.g., housekeeping genes in qPCR) to minimize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.